(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮

描述

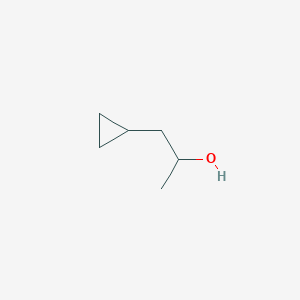

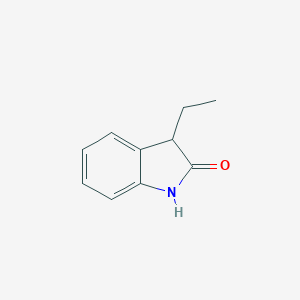

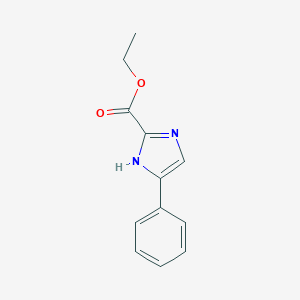

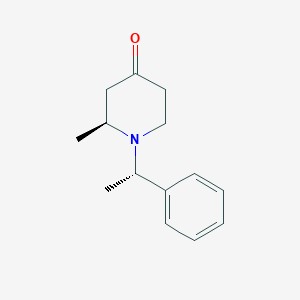

The compound “(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one” is a derivative of 4-Piperidone . 4-Piperidone is an organic compound with the molecular formula OC(CH2)4NH and can be viewed as a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

Piperidines are synthesized through various intra- and intermolecular reactions . A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate .

Molecular Structure Analysis

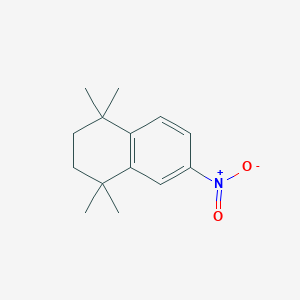

The central piperidin-4-one ring adopts a slightly distorted chair conformation . The dihedral angle between the mean planes of the two phenyl rings is 47.9 (4)° and between the piperidin-4-one ring and pendant phenyl rings is 68.8 (2)° (C6–C11) and 73.1 (6)° (C13–C18), respectively .

Chemical Reactions Analysis

Piperidine derivatives are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

4-Piperidone has a molecular weight of 99.133 g·mol−1 and a boiling point of 79 °C (174 °F; 352 K) .

科学研究应用

分子结构和合成

- 与(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮相关的化合物的分子结构和合成过程引起了极大的兴趣。例如,Khan等人(2013)报道了从哌啶参与的一锅三组分反应合成的化合物的合成和分子结构。该研究突出了晶体格子中形成的氢键二聚体以及这些二聚体如何通过C-H...π和C-H...O相互作用相互保持在一起,表明在设计和理解分子结构和相互作用方面的潜在应用Khan et al., 2013。

表征和区分

- McLaughlin等人(2016)讨论了表征源自1,2-二苯乙胺模板的物质的分析挑战,包括(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮。他们的工作涉及合成和表征这种化合物的各种异构体,表明了它在科学研究中对药物发现的相关性,尽管由于与“研究化学品”的关联而需要谨慎McLaughlin et al., 2016。

抗分枝杆菌活性

- Kumar等人(2008)强调了螺环哌啶-4-酮的合成及其对结核分枝杆菌的体外和体内活性评价。这项研究展示了(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮衍生物在解决结核病这一全球重大健康问题中的潜力Kumar et al., 2008。

分子和晶体结构

- 研究与(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮相关的化合物的分子和晶体结构对于理解它们的化学性质和潜在应用至关重要。例如,Ganesan等人(2013)描述了一个相关化合物的晶体结构,强调了晶体内部相互作用对其稳定性的贡献。这些知识对于新材料和药物的开发至关重要Ganesan et al., 2013。

生物学表征和活性

- 对(s)-2-甲基-1-((s)-1-苯乙基)哌啶-4-酮衍生物的生物学表征和活性的理解对于药物开发至关重要。Kharkar等人(2009)开发了一系列基于这种化合物的光学活性分子,研究它们对多巴胺、5-羟色胺和去甲肾上腺素转运体的亲和力,突出了它在治疗神经系统疾病方面的潜力Kharkar et al., 2009。

安全和危害

未来方向

Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

属性

IUPAC Name |

(2S)-2-methyl-1-[(1S)-1-phenylethyl]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-10-14(16)8-9-15(11)12(2)13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOGIRAQPVLKDBV-RYUDHWBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CCN1C(C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC(=O)CCN1[C@@H](C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908461 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(s)-2-Methyl-1-((s)-1-phenylethyl)piperidin-4-one | |

CAS RN |

103539-60-2 | |

| Record name | 2-Methyl-1-(1-phenylethyl)piperidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromo-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B169598.png)

![5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B169599.png)